molecular formula C14H20N4O4 B10917303 2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid

Cat. No.: B10917303
M. Wt: 308.33 g/mol
InChI Key: ZFIUTISUNPNCGM-UHFFFAOYSA-N
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Description

2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a cyclohexane ring substituted with a carboxylic acid group and a pyrazole moiety, which is further functionalized with a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrazole ring: Starting with ethyl hydrazine and an appropriate diketone, the pyrazole ring is formed through a cyclization reaction.

    Functionalization of the pyrazole: The pyrazole ring is then functionalized with a carbamoyl group using reagents such as isocyanates or carbamoyl chlorides.

    Attachment to the cyclohexane ring: The functionalized pyrazole is then attached to a cyclohexane derivative through a condensation reaction, forming the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.

    Materials Science: The compound’s unique structure could be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-carbamoyl-1-methyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid
  • 2-[(3-carbamoyl-1-ethyl-1H-pyrazol-5-yl)carbamoyl]cyclohexanecarboxylic acid

Uniqueness

2-[(3-carbamoyl-1-ethyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the cyclohexane carboxylic acid moiety. This unique structure can confer distinct biological activity and chemical reactivity compared to similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

2-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H20N4O4/c1-2-18-7-10(11(17-18)12(15)19)16-13(20)8-5-3-4-6-9(8)14(21)22/h7-9H,2-6H2,1H3,(H2,15,19)(H,16,20)(H,21,22)

InChI Key

ZFIUTISUNPNCGM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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